

Introduction: The Significance of a Fluorinated Biaryl Amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(3,5-Difluorophenyl)aniline**

Cat. No.: **B1603696**

[Get Quote](#)

4-(3,5-Difluorophenyl)aniline, a substituted biaryl amine, represents a cornerstone structural motif in modern medicinal chemistry and materials science. The molecule's unique topology, combining a nucleophilic aniline moiety with an electron-deficient difluorophenyl ring, imparts a distinct set of chemical properties that are highly sought after in the design of complex functional molecules. The presence of two fluorine atoms on one of the phenyl rings significantly alters the electronic landscape of the molecule, enhancing properties such as metabolic stability, binding affinity to biological targets, and lipophilicity.^{[1][2]} These characteristics make it a valuable building block for the synthesis of novel pharmaceuticals, particularly in oncology and neurology, as well as for the development of advanced organic electronic materials.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, reactivity, and key applications for researchers and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Properties

The intrinsic properties of **4-(3,5-Difluorophenyl)aniline** dictate its behavior in chemical reactions and biological systems. A summary of its key physical and computed properties is provided below.

Molecular and Physical Characteristics

Property	Value	Source(s)
IUPAC Name	4-(3,5-difluorophenyl)aniline	PubChem[3]
Synonyms	3',5'-Difluoro-[1,1'-biphenyl]-4-amine	PubChem[3]
CAS Number	405058-00-6	PubChem[3]
Molecular Formula	C ₁₂ H ₉ F ₂ N	PubChem[3]
Molecular Weight	205.20 g/mol	PubChem[3]
Appearance	White to yellowish solid/powder	ECHEMI[4], Exploring Chemical[5]
Melting Point	37 - 41 °C	Chem-Impex[2]
Boiling Point	82 °C at 20 mmHg	Chem-Impex[2]

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of **4-(3,5-Difluorophenyl)aniline**. Key spectral features are summarized below.

Spectrum Type	Key Features and Peaks	Source(s)
¹ H NMR	Spectra available for the related 3,5-difluoroaniline show aromatic protons in the range of 6.3-6.8 ppm and the amine protons as a broad singlet. The biaryl structure will exhibit more complex aromatic region splitting.	ChemicalBook[6]
¹³ C NMR	Data available for related structures. Aromatic carbons typically appear between 110-165 ppm. Carbons bonded to fluorine will show characteristic splitting (C-F coupling).	PubChem[3]
IR Spectroscopy	Expected peaks include N-H stretching (around 3300-3500 cm ⁻¹), C-N stretching (around 1250-1350 cm ⁻¹), aromatic C=C stretching (around 1450-1600 cm ⁻¹), and strong C-F stretching (around 1100-1300 cm ⁻¹).	SpectraBase[7], ChemicalBook[8]

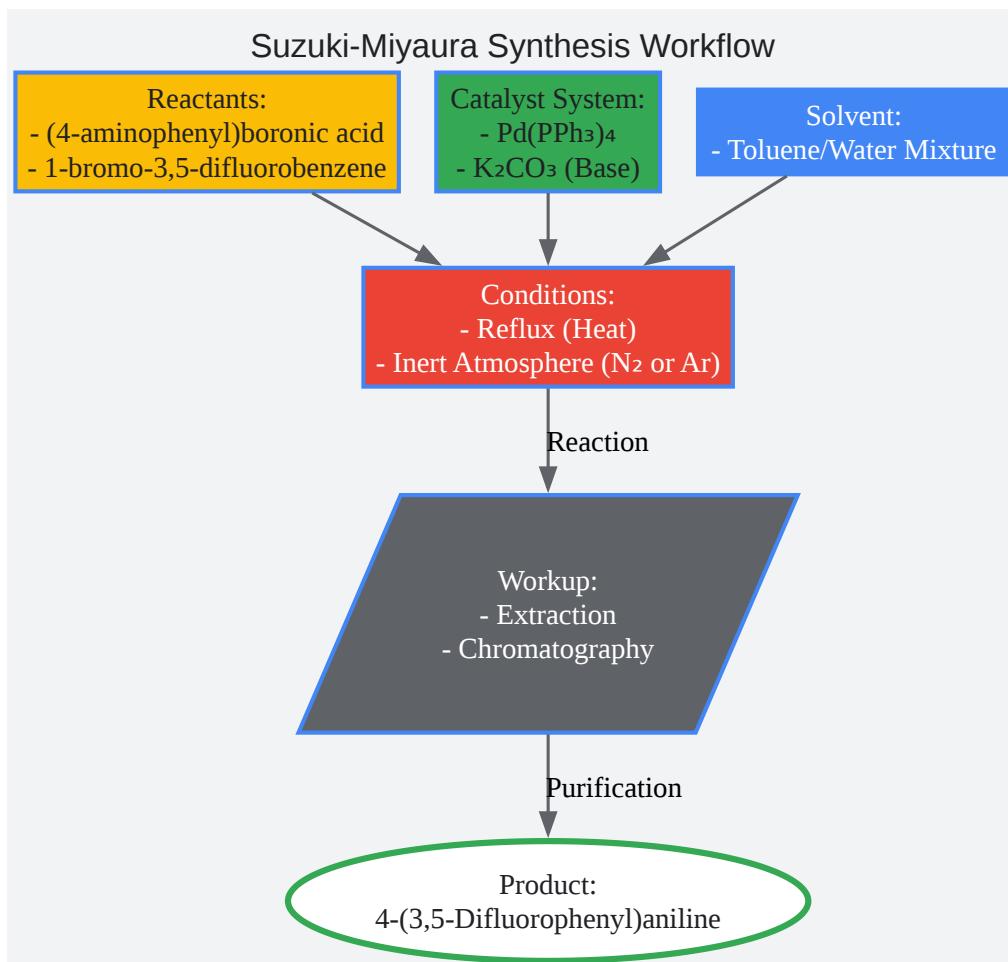
Molecular Structure Diagram

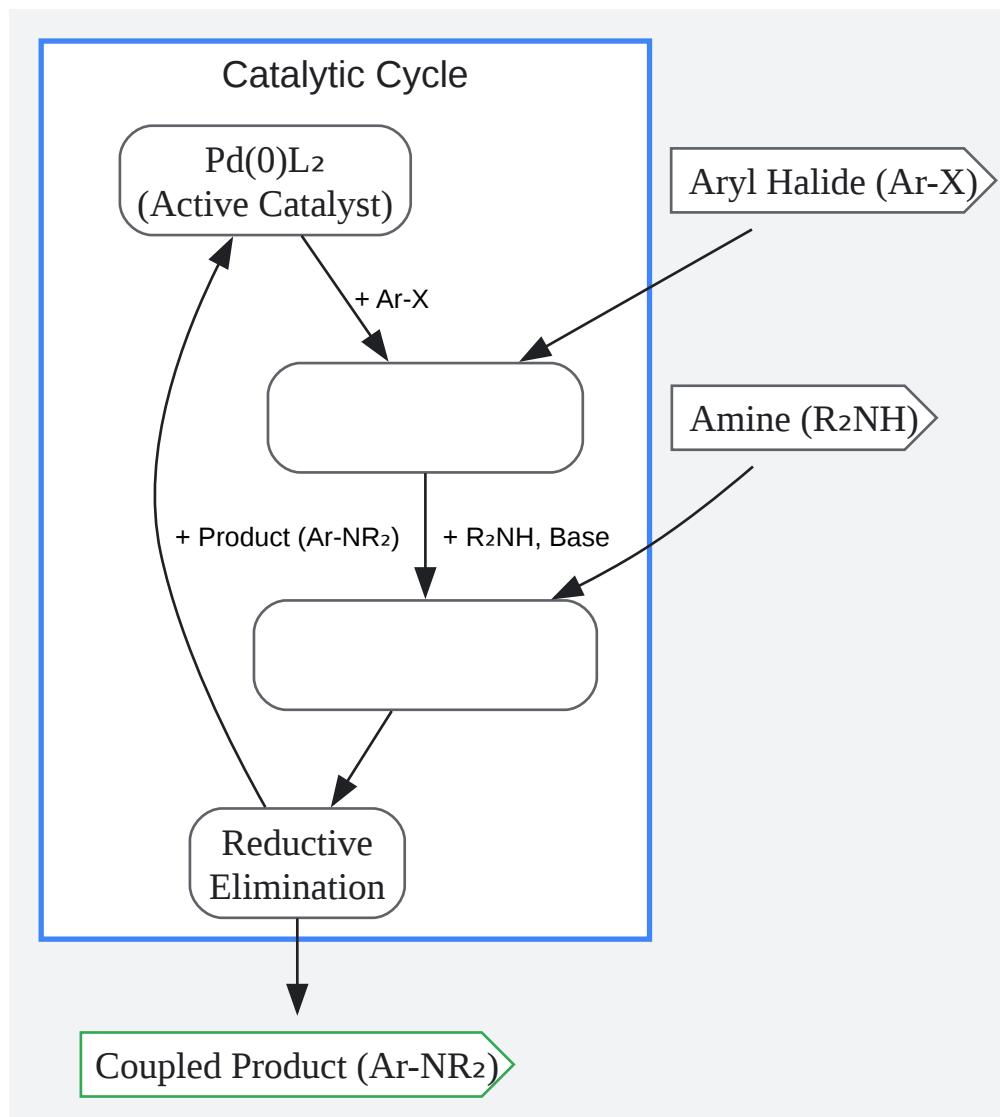
Caption: 2D structure of **4-(3,5-Difluorophenyl)aniline**.

Part 2: Synthesis Methodologies

The construction of the C(aryl)-C(aryl) bond is the central challenge in synthesizing **4-(3,5-Difluorophenyl)aniline**. Modern palladium-catalyzed cross-coupling reactions are the methods of choice, offering high yields and broad functional group tolerance.

Method 1: Suzuki-Miyaura Cross-Coupling


The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[\[9\]](#) This pathway typically involves the coupling of an aniline-containing boronic acid or ester with a difluorinated aryl halide.


Reaction Scheme: (4-aminophenyl)boronic acid + 1-bromo-3,5-difluorobenzene → **4-(3,5-Difluorophenyl)aniline**

Causality in Experimental Design:

- Catalyst: A palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$, is essential. The choice of ligand (e.g., XPhos, SPhos) is critical, especially when dealing with electron-poor aryl halides, to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[\[10\]](#)
- Base: An inorganic base like K_2CO_3 or K_3PO_4 is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation.[\[11\]](#)[\[12\]](#)
- Solvent: A mixture of an organic solvent (like toluene or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.[\[11\]](#)[\[12\]](#)

Visualized Synthesis Workflow: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]

- 3. 4-(3,5-Difluorophenyl)aniline | C12H9F2N | CID 20782476 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. innospk.com [innospk.com]
- 6. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 3,5-Difluoroaniline(372-39-4) IR Spectrum [m.chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: The Significance of a Fluorinated Biaryl Amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603696#4-3-5-difluorophenyl-aniline-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com